Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Boc-protected amino acids is a critical step in the preparation of various pharmaceutical compounds. In the context of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid, although not directly mentioned, similar compounds have been synthesized using efficient methodologies. For instance, the synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid involved a Suzuki coupling followed by asymmetric homogeneous hydrogenation . Another related compound, 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric acid, was synthesized from L-methionine through a multi-step process that included protection, reduction, hydroxyl derivation, cyclization, ring opening, and oxidation . These methods highlight the complexity and the precision required in the synthesis of Boc-protected amino acids.

Molecular Structure Analysis

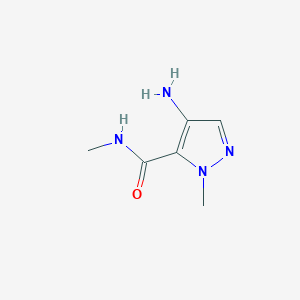

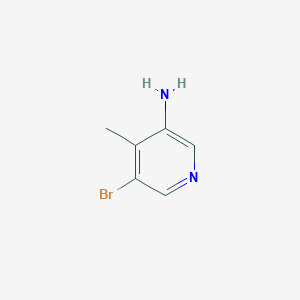

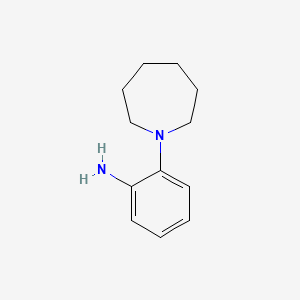

The molecular structure of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid is not directly analyzed in the provided papers. However, the structure of similar Boc-protected amino acids typically includes a tert-butoxycarbonyl (Boc) group used to protect the amino functionality during synthesis. The presence of aromatic rings, such as the 2-cyano-phenyl group, can influence the molecule's reactivity and interaction with other compounds .

Chemical Reactions Analysis

The chemical reactions involving Boc-protected amino acids are diverse and can be tailored to produce a wide range of products. Tert-butyl fluorocarbonate (Boc-F) is used for the synthesis of tert-butyl esters of N-protected amino acids, which proceeds at room temperature under mild conditions . This reaction is essential for the protection of amino acids during peptide synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids are crucial for their practical application. The solubility of a related compound, Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, was measured in various solvents, and it was found that solubility increases with temperature . Thermodynamic models, such as the modified Apelblat equation, were used to correlate the solubility data, providing insights into the compound's behavior in different solvent systems .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid has been synthesized from L-methionine, illustrating its potential for the development of novel amino acid derivatives (Pan et al., 2015).

- The compound's solubility in various solvents has been studied, providing valuable data for its use in chemical processes (Fan et al., 2016).

Catalysis and Peptide Synthesis

- This compound is significant in peptide synthesis due to its resistance to racemization, important for the stability of N-Boc amino acids during peptide synthesis (Heydari et al., 2007).

- It plays a role in the modular catalytic synthesis of biologically active compounds, showcasing its utility in medicinal chemistry (Marques & Burke, 2016).

Pharmaceutical and Biological Applications

- Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid is used in the synthesis of compounds with potential pharmacological applications, such as inhibitors for human carbonic anhydrase isoforms (Ceruso et al., 2014).

- Its derivatives have been explored for their potential in creating new classes of compounds with varied biological activities (Ferrini et al., 2015).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3R)-4-(2-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-6-4-5-7-12(11)10-17/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMUTHPYXNFHBB-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601150761 | |

| Record name | (βR)-2-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601150761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid | |

CAS RN |

269726-80-9 | |

| Record name | (βR)-2-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269726-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-2-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601150761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine](/img/structure/B1276604.png)

![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1276609.png)